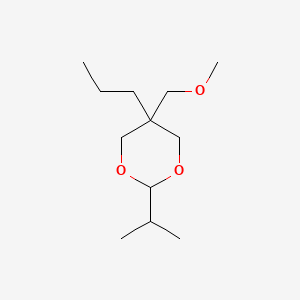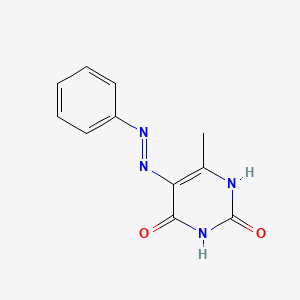
6-Methyl-5-phenylazouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-phenylazouracil is a heterocyclic compound that belongs to the class of uracil derivatives. Uracil derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a phenylazo group at the 5-position and a methyl group at the 6-position of the uracil ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenylazouracil typically involves the diazotization of aniline followed by coupling with 6-methyluracil. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. For example, the reaction of 6-amino-1,3-dimethyluracil with aniline under diazotization conditions yields the phenylazouracil derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-phenylazouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
6-Methyl-5-phenylazouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-phenylazouracil involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylazo group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with nucleic acid synthesis and function, contributing to its antiviral and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylazouracil: Lacks the methyl group at the 6-position, which may affect its biological activity.
5-Methyl-6-phenylazouracil: Has the methyl group at the 5-position instead of the 6-position, leading to different chemical properties.
6-Methyl-5-phenyluracil: Lacks the azo group, resulting in different reactivity and biological effects.
Uniqueness
6-Methyl-5-phenylazouracil is unique due to the presence of both the phenylazo and methyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Número CAS |
15020-66-3 |
|---|---|
Fórmula molecular |
C11H10N4O2 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
6-methyl-5-phenyldiazenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-7-9(10(16)13-11(17)12-7)15-14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,16,17) |
Clave InChI |
URAVGOKYTHIVBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


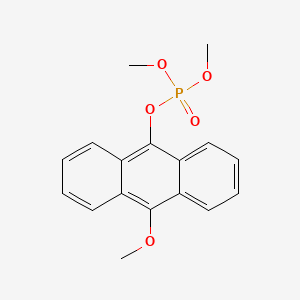
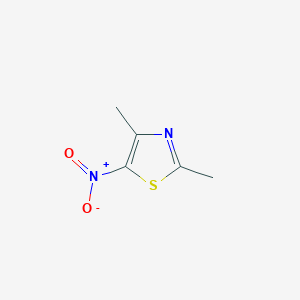
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)
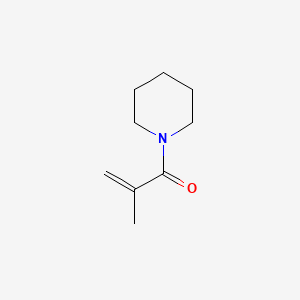
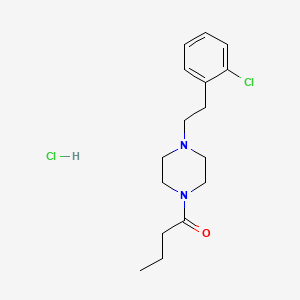
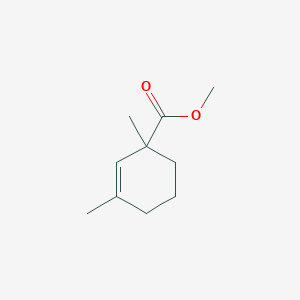
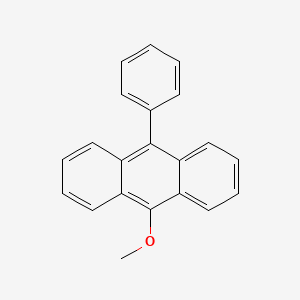

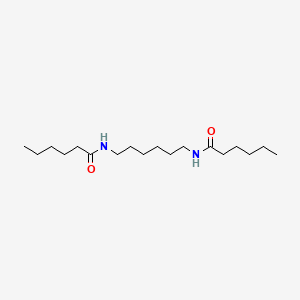
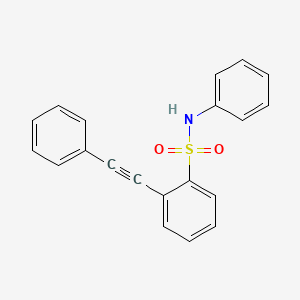
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
